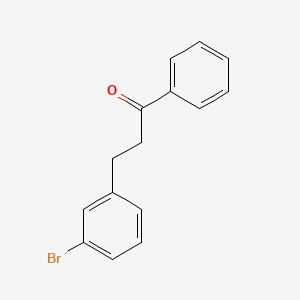

3-(3-溴苯基)丙基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Bromophenyl)propiophenone is a brominated phenylpropiophenone compound. While the provided papers do not directly discuss this compound, they do provide insights into the chemical behavior and synthesis of related bromophenol and bromophenyl compounds, which can be used to infer some aspects of 3-(3-Bromophenyl)propiophenone's chemistry.

Synthesis Analysis

The synthesis of bromophenyl compounds often involves palladium-catalyzed reactions, as seen in the dehydrohalogenative polycondensation of 2-bromo-3-hexylthiophene . Similarly, the synthesis of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene through Suzuki coupling reactions indicates that palladium-catalyzed cross-coupling reactions are a common method for synthesizing bromophenyl derivatives . These methods could potentially be adapted for the synthesis of 3-(3-Bromophenyl)propiophenone.

Molecular Structure Analysis

The molecular structure of bromophenyl derivatives can be elucidated using spectroscopic methods such as NMR and IR, as well as single-crystal X-ray structure analysis . The presence of bromine atoms in the structure can influence the electronic properties of the molecule, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . These techniques could be applied to determine the molecular structure of 3-(3-Bromophenyl)propiophenone.

Chemical Reactions Analysis

Bromophenyl compounds can participate in various chemical reactions. For instance, the reaction of bromophenol derivatives with different reagents can lead to the formation of new compounds, such as indene derivatives . The presence of the bromine atom can also facilitate further functionalization through nucleophilic substitution reactions, as bromine is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds can be diverse. For example, the electrochromic behavior of poly(3,5-bis(4-bromophenyl)dithieno[3,2-b;2',3'-d]thiophene) indicates that bromophenyl derivatives can have interesting optical properties . Theoretical calculations, such as DFT simulations, can provide insights into the electronic properties, such as HOMO-LUMO energies, which are crucial for understanding the reactivity and stability of the compound . These analyses can be used to predict the properties of 3-(3-Bromophenyl)propiophenone.

科学研究应用

抗癌潜力

溴酚,包括 3-(3-溴苯基)丙基苯甲酮等衍生物,已显示出显着的抗癌活性。例如,一种新型溴酚衍生物 BOS-102,对人类肺癌细胞系表现出有效的抗癌作用。它通过涉及 ROS 介导的 PI3K/Akt 和 MAPK 信号通路机制在 A549 肺癌细胞中诱导细胞周期停滞和细胞凋亡。这突出了此类化合物在开发新抗癌药物中的潜力 (郭等人,2018)。

电致变色性质

与 3-(3-溴苯基)丙基苯甲酮在结构上相关的化合物,例如 3,5-双(4-溴苯基)二噻吩[3,2-b;2',3'-d]噻吩,已因其电致变色行为而被探索。这些材料由于能够在电刺激下变色,因此有望应用于电致变色器件中,在智能窗口技术和低功耗显示系统中显示出潜力 (奥斯肯等人,2011)。

DNA 结合和抗氧化活性

与 3-(3-溴苯基)丙基苯甲酮相关的新的查耳酮的合成和评估表明,这些化合物与 DNA 相互作用,表现出脲酶抑制作用,并具有抗氧化特性。此类多功能活性表明它们在药理学和生化研究中的潜力,为药物发现和治疗应用提供了见解 (拉苏尔等人,2021)。

抗菌活性

从红藻中提取的与 3-(3-溴苯基)丙基苯甲酮 相似的溴酚衍生物表现出抗菌特性。这些化合物对多种细菌菌株表现出中等到强的活性,突出了它们作为开发新型抗菌剂的天然来源的潜力 (徐等人,2003)。

属性

IUPAC Name |

3-(3-bromophenyl)-1-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYQGOLZHMIKGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483004 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)propiophenone | |

CAS RN |

65565-12-0 |

Source

|

| Record name | 3-(3-Bromophenyl)-1-phenyl-propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。